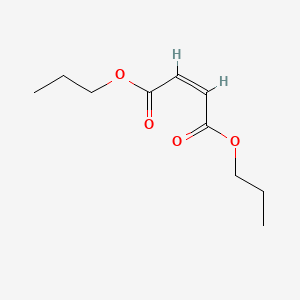

Dipropyl maleate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dipropyl (Z)-but-2-enedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2/h5-6H,3-4,7-8H2,1-2H3/b6-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSTWFRCNXMNXTR-WAYWQWQTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C=CC(=O)OCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC(=O)/C=C\C(=O)OCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101014584 | |

| Record name | Dipropyl maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101014584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2432-63-5 | |

| Record name | 1,4-Dipropyl (2Z)-2-butenedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2432-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipropyl maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002432635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipropyl maleate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenedioic acid (2Z)-, 1,4-dipropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipropyl maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101014584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipropyl maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPROPYL MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GCA0VMG16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Dipropyl Maleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropyl maleate (B1232345), with the chemical formula C10H16O4, is the dipropyl ester of maleic acid.[1] It is a compound of interest in various chemical syntheses and has potential applications in the pharmaceutical industry, particularly in drug delivery systems. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its characterization and synthesis, and a discussion of its relevance in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of dipropyl maleate is presented below. This data is essential for understanding its behavior in various experimental and industrial settings.

| Property | Value | Reference |

| Molecular Formula | C10H16O4 | [1][2][3][4][5][6] |

| Molecular Weight | 200.23 g/mol | [1][2][3][5][6][7] |

| IUPAC Name | dipropyl (Z)-but-2-enedioate | [1] |

| CAS Number | 2432-63-5 | [1][3] |

| Density | 1.0245 - 1.031 g/cm³ | [2][4][8] |

| Boiling Point | 257.96 - 258.4 °C at 760 mmHg | [2][4] |

| Flash Point | 119.6 °C | [2][4] |

| Refractive Index | 1.443 - 1.448 | [2][4][8] |

| Vapor Pressure | 0.0138 mmHg at 25 °C | [2][4] |

| Water Solubility | Slightly soluble | [9] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | |||

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.1 | Singlet | 2H | Olefinic Protons (-CH=CH-) |

| ~5.0 | Septet | 2H | Methine Protons (-CH(CH₃)₂) |

| ~1.2 | Doublet | 12H | Methyl Protons (-CH(CH₃)₂) |

| ¹³C NMR | |||

| Chemical Shift (δ) ppm | Assignment | ||

| ~165 | Carbonyl Carbon (-C=O) | ||

| ~130 | Olefinic Carbon (-CH=CH-) | ||

| ~68 | Methine Carbon (-CH(CH₃)₂) | ||

| ~22 | Methyl Carbon (-CH(CH₃)₂) |

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used.[10]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~2970 | C-H stretch (alkyl) |

| ~1730 | C=O stretch (ester) |

| ~1645 | C=C stretch (alkene) |

| ~1160 | C-O stretch (ester) |

Chemical Reactivity and Synthesis

This compound undergoes reactions typical of esters and alkenes. Its reactivity makes it a versatile intermediate in organic synthesis.

Hydrolysis

As an ester, this compound can be hydrolyzed under acidic or basic conditions to yield maleic acid and propanol. The hydrolysis of dialkyl maleates can be mediated by reagents such as a t-BuNH2/LiBr/alcohol/H2O system.[11]

Polymerization

The carbon-carbon double bond in this compound allows it to participate in polymerization reactions. It can be copolymerized with other monomers, such as vinyl acetate, to create polymers with tailored properties for applications like adhesives and coatings.[12] These copolymers are also being explored for biomedical applications, including drug delivery.[12]

Diels-Alder Reaction

This compound can act as a dienophile in Diels-Alder reactions, a powerful tool in organic synthesis for the formation of cyclic compounds.[13]

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound via the esterification of maleic anhydride (B1165640) with isopropanol (B130326).

Methodology: This protocol is adapted from a patented method for the catalytic synthesis of diisopropyl maleate.[14]

Materials:

-

Maleic anhydride

-

Isopropanol

-

Dual-nuclear functionalized ionic liquid catalyst

Procedure:

-

Mix maleic anhydride and isopropanol in a mass ratio of 1:3 to 1:8.

-

Add the dual-nuclear functionalized ionic liquid catalyst, with a mass equivalent to 10% to 20% of the maleic anhydride.

-

Heat the reaction mixture to a temperature between 70 °C and 110 °C.

-

Stir the mixture under condensation and reflux for 3 to 8 hours.

-

After the reaction is complete, allow the mixture to stand at room temperature to separate into layers.

-

The lower ionic liquid layer can be recycled after removing water by rotary evaporation.

-

The upper product layer is purified by vacuum distillation to obtain pure diisopropyl maleate.

Spectroscopic Analysis

Objective: To obtain ¹H NMR, ¹³C NMR, and IR spectra of this compound.

5.2.1. NMR Spectroscopy Protocol [15]

Sample Preparation:

-

Dissolve 5-10 mg of the liquid this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup and Data Acquisition:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

5.2.2. FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR) [15]

Sample Preparation: Ensure the liquid sample is free of any solid impurities or water.

Instrument Setup and Data Acquisition:

-

Use a clean, dry ATR crystal (e.g., diamond or zinc selenide).

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of the liquid sample onto the center of the ATR crystal.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Solubility Determination[9]

Objective: To quantitatively determine the solubility of this compound in a given solvent.

Methodology:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium.

-

Allow the undissolved solute to settle.

-

Carefully extract a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent.

-

Analyze the concentration of this compound in the diluted sample using a suitable analytical technique, such as gas chromatography (GC) with a pre-established calibration curve.

-

Calculate the original concentration in the saturated solution to determine the solubility.

Applications in Drug Development

While direct pharmacological activity of this compound is not extensively documented, its properties as a monomer and plasticizer are of significant interest in drug delivery research.[12][16] Copolymers containing this compound can be synthesized to form nanoparticles, micelles, or hydrogels for controlled drug release.[12] The ester linkages in the polymer backbone can be designed to be biodegradable, allowing for the release of the encapsulated drug and subsequent clearance of the polymer from the body.

Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Conceptual Drug Delivery System Development

Caption: Development of a drug delivery system from a this compound copolymer.

Safety and Handling

This compound may cause skin and eye irritation, as well as respiratory irritation.[17] It is recommended to handle this chemical in a well-ventilated area and to use appropriate personal protective equipment, including gloves and safety glasses.[7][17] In case of contact, wash the affected area with plenty of water.[7] For firefighting, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

Conclusion

This compound is a versatile chemical with well-defined physicochemical and spectroscopic properties. The detailed protocols provided in this guide for its synthesis and characterization will be valuable for researchers. Furthermore, its potential application in the development of novel drug delivery systems highlights its importance for the pharmaceutical industry. Further research into the biocompatibility and degradation products of this compound-based copolymers is warranted to fully realize its potential in drug development.

References

- 1. This compound | C10H16O4 | CID 5271567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. This compound | 2432-63-5 [chemicalbook.com]

- 4. This compound | 2432-63-5 [chemnet.com]

- 5. GSRS [precision.fda.gov]

- 6. GSRS [precision.fda.gov]

- 7. capotchem.cn [capotchem.cn]

- 8. di-n-propyl maleate [stenutz.eu]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]

- 12. benchchem.com [benchchem.com]

- 13. celanese.com [celanese.com]

- 14. CN103288634A - A method for catalytic synthesis of diisopropyl maleate - Google Patents [patents.google.com]

- 15. benchchem.com [benchchem.com]

- 16. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 17. assets.thermofisher.com [assets.thermofisher.com]

Dipropyl maleate CAS number and synonyms.

An In-depth Technical Guide to Dipropyl Maleate (B1232345)

Abstract

This technical guide provides a comprehensive overview of dipropyl maleate, a significant chemical intermediate. It is tailored for researchers, scientists, and professionals in drug development. This document details the chemical identity of this compound, including its CAS number and a list of synonyms. It also presents a summary of its physicochemical properties in a tabular format for easy reference. Furthermore, this guide offers detailed experimental protocols for the synthesis of this compound via Fischer esterification. The applications of this compound, particularly in polymer chemistry and organic synthesis, are also discussed. Finally, this guide includes diagrams generated using Graphviz to illustrate the synthesis workflow and reaction pathway, adhering to specified formatting guidelines.

Chemical Identity

-

Synonyms: Di-n-propyl maleate, dipropyl (2Z)-but-2-enedioate, Maleic acid dipropyl ester, Dipropyl cis-butenedioic acid, 2-Butenedioic acid (2Z)-, 1,4-dipropyl ester, Dipropyl cis-ethylene-1,2-dicarboxylate.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆O₄ | [1][2][3] |

| Molecular Weight | 200.23 g/mol | [2][3] |

| Density | 1.031 g/cm³ | [1] |

| Boiling Point | 258.4 °C at 760 mmHg | [1] |

| Flash Point | 119.6 °C | [1] |

| Refractive Index | 1.448 | [1] |

| Vapor Pressure | 0.0138 mmHg at 25°C | [1] |

| InChI | InChI=1/C10H16O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2/h5-6H,3-4,7-8H2,1-2H3/b6-5+ | [1] |

| SMILES | CCCOC(=O)/C=C\C(=O)OCCC | [3] |

Synthesis of this compound

This compound is typically synthesized via the esterification of maleic anhydride (B1165640) with n-propanol.[2] The reaction is generally catalyzed by a strong acid.

Fischer Esterification Protocol

This protocol describes the laboratory-scale synthesis of this compound using an acid catalyst.

Materials:

-

Maleic anhydride

-

n-Propanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve maleic anhydride in an excess of n-propanol (a molar ratio of at least 1:2, anhydride to alcohol, is recommended).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain it for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter to remove the drying agent. Remove the excess n-propanol under reduced pressure using a rotary evaporator. The crude this compound can then be purified by vacuum distillation to obtain the final product.

Applications

This compound and its analogs are utilized in a variety of industrial applications:

-

Polymer Modification: It can be used as a comonomer in the synthesis of polymers. The incorporation of this compound can modify the physicochemical properties of the resulting copolymers, which have applications as adhesives and coatings.

-

Organic Synthesis: The double bond in this compound allows it to participate in addition reactions, making it a useful intermediate in organic synthesis. For instance, it can act as a dienophile in Diels-Alder reactions.[4]

-

Plasticizers: Related maleate esters are used as plasticizers. Diisopropyl maleate, for example, is used as a plasticizer in cosmetic formulations.[5]

Visualizations

Synthesis Reaction Pathway

The following diagram illustrates the chemical reaction for the synthesis of this compound.

Caption: Synthesis of this compound from Maleic Anhydride and n-Propanol.

Experimental Workflow for Synthesis

The flowchart below outlines the general experimental workflow for the laboratory synthesis and purification of this compound.

References

An In-depth Technical Guide to Dipropyl Maleate for Researchers and Drug Development Professionals

Introduction: Dipropyl maleate (B1232345), a dialkyl ester of maleic acid, is a chemical compound with growing interest in various scientific and industrial fields, including pharmaceuticals and polymer chemistry. This technical guide provides a comprehensive overview of its molecular properties, synthesis, and potential applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Core Molecular and Physical Properties

Dipropyl maleate is recognized by its molecular formula C₁₀H₁₆O₄ and a molecular weight of approximately 200.23 g/mol .[1][2][3][4][5][6][7] It is chemically identified by the CAS Number 2432-63-5.[1][3][5][8] This ester is a liquid at room temperature and possesses a range of physicochemical properties pertinent to its application in various formulations.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, providing a quick reference for its physical and chemical characteristics.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₆O₄ | [1][2][8] |

| Molecular Weight | 200.23 g/mol | [1][2][6] |

| CAS Number | 2432-63-5 | [1][8] |

| Density | 1.025 g/cm³ | [8][9] |

| Boiling Point | 257.96 °C (rough estimate) | [1] |

| Flash Point | 119.6 °C | [1] |

| Refractive Index | 1.443 | [8][9] |

| Vapor Pressure | 0.0138 mmHg at 25°C | [1] |

| Water Solubility | Limited | [10] |

| Solubility | Soluble in most organic solvents (e.g., ethanol, acetone) | [10] |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is typically achieved through the esterification of maleic anhydride (B1165640) with propanol. Below are two detailed protocols for its laboratory-scale synthesis.

Protocol 1: Fischer Esterification with Acid Catalyst

This traditional method employs a strong acid catalyst to drive the esterification reaction.

Materials:

-

Maleic anhydride

-

n-propanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine maleic anhydride and an excess of n-propanol (a molar ratio of at least 1:2.2 is recommended).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.

-

Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected, indicating the reaction is complete. This typically takes several hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the mixture to remove the drying agent.

-

Remove the excess n-propanol under reduced pressure using a rotary evaporator.

-

Purify the crude this compound by vacuum distillation to obtain the final product.[2]

-

Protocol 2: Synthesis using a Dual-Nuclear Functionalized Ionic Liquid Catalyst

This method offers a more contemporary approach with a recyclable catalyst.

Materials:

-

Maleic anhydride

-

Dual-nuclear functionalized ionic liquid catalyst

-

6% Sodium hydroxide (B78521) (NaOH) solution

Procedure:

-

Reaction Setup: In a four-necked flask, mix maleic anhydride and isopropanol at a mass ratio between 1:3 and 1:8.[4]

-

Catalyst Addition: Add the dual-nuclear functionalized ionic liquid catalyst, with a mass corresponding to 10% to 20% of the mass of maleic anhydride.[4]

-

Reaction: Heat the mixture to a temperature between 70°C and 110°C with stirring under reflux for 3 to 8 hours.[4]

-

Work-up and Purification:

-

After the reaction is complete, allow the mixture to cool to room temperature and stand for phase separation. The denser ionic liquid layer at the bottom can be separated and recycled after removing water by rotary evaporation.[4]

-

The upper layer containing the crude product is separated.

-

Excess isopropanol is removed by distillation.[2]

-

The crude ester is neutralized to a pH of approximately 7 using a 6% NaOH solution and then separated.[4]

-

Applications in Drug Development

While direct applications of this compound in drug formulations are not as extensively documented as its analogs like dibutyl maleate, its properties suggest potential utility in several areas of pharmaceutical sciences.

1. Plasticizer in Drug Delivery Systems: Plasticizers are crucial additives in polymer-based drug delivery systems, such as transdermal patches and film coatings for tablets, as they increase the flexibility and prevent cracking of the polymer matrix.[11] Esters like this compound can be used as plasticizers to modify the mechanical properties of pharmaceutical coatings.[10] The inclusion of a plasticizer can also control the release rate of the therapeutic compound from the formulation.[11]

2. Solvent and Co-solvent: this compound's solubility in organic solvents and its ability to dissolve certain hydrophobic compounds make it a potential candidate as a solvent or co-solvent in pharmaceutical preparations.[10] For lipophilic drugs, it could be used to improve the solubility of the active pharmaceutical ingredient (API), potentially enhancing its bioavailability.[10]

Visualizations: Workflows and Logical Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: Workflow for the synthesis and purification of this compound.

Caption: Logical relationship of this compound as a plasticizer in a polymer matrix.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. benchchem.com [benchchem.com]

- 3. ajast.net [ajast.net]

- 4. CN103288634A - A method for catalytic synthesis of diisopropyl maleate - Google Patents [patents.google.com]

- 5. mlrip.ac.in [mlrip.ac.in]

- 6. This compound | C10H16O4 | CID 5271567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [precision.fda.gov]

- 8. chembk.com [chembk.com]

- 9. di-n-propyl maleate [stenutz.eu]

- 10. pvcplast.net [pvcplast.net]

- 11. researchgate.net [researchgate.net]

Synthesis of dipropyl maleate from maleic anhydride.

An In-depth Technical Guide to the Synthesis of Dipropyl Maleate (B1232345) from Maleic Anhydride (B1165640)

Introduction

Dipropyl maleate, also known as maleic acid dipropyl ester, is an organic compound with the chemical formula C10H16O4.[1][2] It serves as a valuable intermediate in organic synthesis, finding applications in the production of pharmaceuticals, plasticizers, polymers, and synthetic resins.[3][4] The primary and most common industrial method for synthesizing this compound is through the direct acid-catalyzed esterification of maleic anhydride with propanol (B110389).[5][6] This guide provides a comprehensive overview of the synthesis, including the reaction mechanism, detailed experimental protocols, and relevant quantitative data.

Reaction Mechanism and Principles

The esterification of maleic anhydride with an alcohol, such as propanol, is a two-stage process.[7][8]

-

Monoesterification: The first step involves a rapid, non-catalytic, ring-opening reaction where one molecule of propanol attacks the anhydride to form monopropyl maleate. This reaction is typically fast and proceeds nearly to completion.[7][8][9]

-

Diesterification: The second step is the esterification of the carboxylic acid group in the monoester with a second molecule of propanol to form this compound and water.[7][9] This stage is slower and reversible, necessitating the use of an acid catalyst and often the removal of water to drive the reaction equilibrium towards the product side.[6][7][8]

The overall reaction is influenced by factors such as reaction temperature, the molar ratio of reactants, and the type and concentration of the catalyst.[5][6] Higher temperatures generally accelerate the reaction rate.[5] An excess of alcohol is often used to shift the equilibrium towards the formation of the diester.[10]

Experimental Protocol: Acid-Catalyzed Esterification

This section details a generalized laboratory procedure for the synthesis of this compound via the esterification of maleic anhydride with propanol using a strong acid catalyst.

3.1. Materials and Equipment

-

Reactants: Maleic Anhydride (C4H2O3), 1-Propanol (C3H8O)

-

Catalyst: Sulfuric acid (H2SO4) or p-Toluenesulfonic acid (p-TsOH)

-

Neutralizing Agent: Saturated sodium bicarbonate solution (NaHCO3)

-

Drying Agent: Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate

-

Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer with heating mantle, separatory funnel, rotary evaporator, vacuum distillation setup.

3.2. Reaction Procedure

-

Charging the Reactor: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine maleic anhydride and an excess of 1-propanol. A typical molar ratio of propanol to maleic anhydride ranges from 3:1 to 8:1.[11]

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as sulfuric acid. The catalyst concentration is typically 1-2% by weight of the maleic anhydride.[12]

-

Reaction: Heat the mixture to reflux with continuous stirring. The reaction temperature is generally controlled between 70°C and 110°C.[11] Maintain reflux for a period of 3 to 8 hours.[11][12] The progress of the reaction can be monitored using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[12]

3.3. Work-up and Purification

-

Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: If a large excess of propanol was used, it can be partially removed using a rotary evaporator.[12]

-

Neutralization: Transfer the reaction mixture to a separatory funnel. Wash the mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst.[12] Repeat the washing until CO2 evolution ceases.

-

Extraction: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.[12]

-

Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[12]

-

Purification: Filter off the drying agent. The crude this compound can then be purified by vacuum distillation to obtain the final, high-purity product.[11][12]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | dipropyl (Z)-but-2-enedioate | [1] |

| Molecular Formula | C10H16O4 | [1][2] |

| Molecular Weight | 200.23 g/mol | [1][2] |

| CAS Number | 2432-63-5 | [13] |

| Physical State | Liquid | [12] |

| Density | ~1.025 g/cm³ | [3][14] |

| Boiling Point | ~258°C (rough estimate) | [13] |

| Refractive Index | ~1.443 | [13][14] |

| Flash Point | 119.6°C | [3] |

Table 2: Summary of Reaction Conditions for Dialkyl Maleate Synthesis

| Alcohol | Catalyst | Molar Ratio (Alcohol:Anhydride) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Isopropanol | Dual-core functionalized ionic liquid | 3:1 to 8:1 | 70 - 110 | 3 - 8 | 96 - 97.9 | [11] |

| n-Butanol | Sulfuric Acid | 1.5:1 to 2.5:1 | 80 - 130 | 3 - 4 | >99 (esterification rate) | [4] |

| n-Butanol | Ionic Liquid | 6:1 | 120 | 1 | 84.1 - 84.4 | [15] |

| Ethanol | Ionic Liquid | 6:1 | 120 | 1 | 84.7 - 88.4 | [15] |

Note: Data for various alcohols are presented to provide a comparative context for the esterification reaction, as specific yield data for this compound under traditional acid catalysis is not extensively detailed in the provided search results.

Visualizations

Reaction Scheme

Caption: Reaction scheme for the two-step synthesis of this compound.

Experimental Workflow

Caption: General workflow for the synthesis and purification of this compound.

Safety and Handling

This compound is classified as toxic to aquatic life with long-lasting effects.[1] When handling the reactants and product, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All procedures should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[16]

Conclusion

The synthesis of this compound from maleic anhydride is a well-established esterification reaction critical for producing a versatile chemical intermediate. The process relies on a two-step mechanism that is effectively controlled by acid catalysis and reaction conditions designed to maximize yield. By following detailed experimental protocols for both the reaction and subsequent purification, high-purity this compound can be reliably obtained for its various applications in the chemical and pharmaceutical industries.

References

- 1. This compound | C10H16O4 | CID 5271567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. chembk.com [chembk.com]

- 4. Synthesis method of dibutyl maleate - Eureka | Patsnap [eureka.patsnap.com]

- 5. Esterification involves the reaction of maleic anhydride with an alcohol to form an ester - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 6. There are several factors that can affect the esterification of Maleic Anhydride - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]

- 7. journals.pan.pl [journals.pan.pl]

- 8. bip.iich.gliwice.pl [bip.iich.gliwice.pl]

- 9. CN87105388A - Process for preparing dialkyl maleates - Google Patents [patents.google.com]

- 10. koyonchem.com [koyonchem.com]

- 11. CN103288634A - A method for catalytic synthesis of diisopropyl maleate - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. This compound CAS#: 2432-63-5 [m.chemicalbook.com]

- 14. di-n-propyl maleate [stenutz.eu]

- 15. CN110776418A - Method for preparing maleic acid ester by catalyzing maleic anhydride with ionic liquid - Google Patents [patents.google.com]

- 16. capotchem.cn [capotchem.cn]

Physical properties like boiling point and density of dipropyl maleate.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of dipropyl maleate (B1232345), specifically its boiling point and density. The document outlines detailed experimental protocols for the determination of these properties and includes a summary of relevant data. Furthermore, a schematic for the synthesis of dipropyl maleate via Fischer esterification and a general workflow for the experimental determination of its physical properties are provided.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. These values are compiled from various chemical databases and literature sources.

| Physical Property | Value | Units |

| Boiling Point | 258.4[1] | °C at 760 mmHg |

| 257.96[2] | °C (rough estimate) | |

| Density | 1.031[1] | g/cm³ |

| 1.025[3] | g/cm³ | |

| 1.0245[2] | g/cm³ |

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the boiling point and density of a liquid organic compound such as this compound.

2.1. Determination of Boiling Point via Thiele Tube Method

This method is a common and accurate procedure for determining the boiling point of a small sample of a liquid.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Bunsen burner or other heat source

-

Mineral oil or other suitable heating bath fluid

-

Stand and clamps

Procedure:

-

A small volume (approximately 0.5 mL) of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample, with the open end submerged in the liquid.

-

The test tube is securely attached to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

The Thiele tube is filled with mineral oil to a level just above the side-arm junction.

-

The thermometer and test tube assembly is clamped so that it is immersed in the mineral oil in the Thiele tube, with the test tube positioned in the main body of the tube.

-

The side arm of the Thiele tube is gently heated with a small flame from a Bunsen burner. The shape of the Thiele tube allows for convection currents to ensure uniform heating of the oil bath.

-

As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a rapid and continuous stream of bubbles is observed. At this point, the heat source is removed.

-

The apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point of this compound.[2][3][4]

2.2. Determination of Density via Pycnometer (Specific Gravity Bottle) Method

This method provides a precise measurement of the density of a liquid by determining the mass of a known volume.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume (e.g., 25 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

-

Pasteur pipette

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance (mass 'm1').

-

The pycnometer is then filled with distilled water of a known temperature and density. The stopper is carefully inserted, ensuring any excess water is expelled through the capillary. The exterior of the pycnometer is wiped dry.

-

The mass of the pycnometer filled with water is measured (mass 'm2').

-

The volume of the pycnometer (V) can be calculated using the density of water (ρ_water) at the recorded temperature: V = (m2 - m1) / ρ_water.

-

The pycnometer is emptied, thoroughly dried, and then filled with this compound. The stopper is inserted, and any excess liquid is carefully removed.

-

The mass of the pycnometer filled with this compound is determined (mass 'm3').

-

The density of this compound (ρ_sample) is calculated using the following formula: ρ_sample = (m3 - m1) / V.[5]

Mandatory Visualizations

3.1. Synthesis of this compound via Fischer Esterification

The following diagram illustrates the Fischer esterification reaction for the synthesis of this compound from maleic acid and propanol, catalyzed by an acid.

Caption: Fischer Esterification of this compound.

3.2. Experimental Workflow for Physical Property Determination

This diagram outlines the logical steps involved in the experimental determination of a physical property, such as the boiling point or density of this compound.

Caption: Workflow for Physical Property Determination.

References

Dipropyl Maleate: A Technical Overview of Chemical Structure and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and reactivity of dipropyl maleate (B1232345). The information is intended to support research, development, and application activities where this compound is of interest. All quantitative data is presented in structured tables for ease of reference, and key processes are visualized through diagrams.

Chemical Structure and Identification

Dipropyl maleate is the diester of maleic acid and propanol. Its structure is characterized by a central carbon-carbon double bond in the cis or (Z) configuration, flanked by two carboxylate groups, each esterified with a propyl group.

dot

Caption: Chemical structure of dipropyl (Z)-but-2-enedioate.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | dipropyl (Z)-but-2-enedioate[1] |

| Synonyms | This compound, Maleic acid dipropyl ester[1] |

| CAS Number | 2432-63-5[1] |

| Molecular Formula | C₁₀H₁₆O₄[2] |

| Molecular Weight | 200.23 g/mol [2] |

| SMILES | CCCOC(=O)/C=C\C(=O)OCCC[2][3] |

| InChI | InChI=1S/C10H16O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2/h5-6H,3-4,7-8H2,1-2H3/b6-5-[1] |

| InChIKey | DSTWFRCNXMNXTR-WAYWQWQTSA-N[1][2] |

Physical and Chemical Properties

This compound is a liquid under normal conditions.[4] Its key physical and chemical properties are summarized below.

Table 2: Physical and Chemical Properties

| Property | Value |

| Density | 1.031 g/cm³[5] |

| Boiling Point | 258.4°C at 760 mmHg[5] |

| Flash Point | 119.6°C[5] |

| Refractive Index | 1.448[5] |

| Vapor Pressure | 0.0138 mmHg at 25°C[5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the confirmation of this compound's structure and purity. The following tables provide characteristic spectral data.

Table 3: ¹H NMR Spectroscopic Data for Diisopropyl Maleate

Note: Data is for the closely related diisopropyl maleate, which is expected to have very similar shifts for the olefinic protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~6.1 - 6.27 | Singlet | 2H | Olefinic Protons (-CH=CH-)[6][7] |

| ~5.0 - 5.10 | Septet | 2H | Methine Protons (-CH(CH₃)₂)[6][7] |

| ~1.2 - 1.29 | Doublet | 12H | Methyl Protons (-CH(CH₃)₂)[6][7] |

Table 4: ¹³C NMR Spectroscopic Data for Diisopropyl Maleate

Note: Data is for the closely related diisopropyl maleate.

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~165 | Carbonyl Carbon (-C=O)[6] |

| ~130 | Olefinic Carbon (-CH=CH-)[6] |

| ~68 | Methine Carbon (-CH(CH₃)₂)[6] |

| ~22 | Methyl Carbon (-CH(CH₃)₂)[6] |

Table 5: Infrared (IR) Spectroscopy Data for Diisopropyl Maleate

| Wavenumber (cm⁻¹) | Assignment |

| ~1720 | C=O (Ester) Stretch |

| ~1640 | C=C (Olefin) Stretch |

| ~1150 | C-O (Ester) Stretch |

Chemical Reactivity and Synthesis

The reactivity of this compound is primarily dictated by its carbon-carbon double bond and the two ester functional groups. It can undergo a variety of chemical transformations, making it a versatile intermediate.

dot

Caption: Key reaction pathways for this compound.

Polymerization

This compound can be used as a monomer or comonomer in polymerization reactions.[8] For instance, it can undergo free-radical copolymerization with other monomers like vinyl acetate (B1210297) to produce copolymers with modified properties for applications in adhesives and coatings.[8]

Diels-Alder Reaction

The electron-deficient double bond in this compound makes it an effective dienophile in Diels-Alder reactions, a powerful tool in organic synthesis for forming six-membered rings.[6]

Hydrolysis

The ester groups are susceptible to hydrolysis under acidic or basic conditions, yielding maleic acid and propanol. This reactivity is an important consideration for its stability and compatibility with aqueous systems.[9]

Synthesis

A common method for synthesizing this compound is through the esterification of maleic anhydride (B1165640) with isopropanol (B130326).[10] This reaction is typically catalyzed by an acid. A patented method describes the use of a dual-nuclear functionalized ionic liquid as a recyclable catalyst.[10]

dot

Caption: Workflow for the synthesis of this compound.

Experimental Protocols

Protocol: Synthesis of this compound via Esterification[10]

This protocol is adapted from the general method described in patent CN103288634A.

-

Mixing: In a suitable reaction flask equipped with a condenser and stirrer, mix maleic anhydride and isopropanol. The mass ratio of maleic anhydride to isopropanol should be between 1:3 and 1:8.

-

Catalyst Addition: Add a dual-nuclear functionalized ionic liquid catalyst, corresponding to 10% to 20% of the mass of the maleic anhydride.

-

Reaction: Heat the mixture to a temperature between 70°C and 110°C. Stir and maintain reflux for 3 to 8 hours.

-

Separation: After the reaction is complete, cool the mixture to room temperature and allow it to stand for phase separation. The lower layer containing the ionic liquid can be separated for recycling.

-

Purification: The upper product layer is subjected to vacuum distillation to obtain pure this compound.

Protocol: ¹H and ¹³C NMR Spectroscopy[7]

-

Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to optimize homogeneity.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy[7]

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Analysis: Place a small drop of the liquid this compound sample onto the center of the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The instrument software will automatically ratio the sample spectrum against the background.

Applications and Safety

Applications

This compound serves as an important intermediate in chemical synthesis.[10] It finds applications as a plasticizer and is used in the formulation of various polymers and copolymers for coatings, adhesives, and other materials.[6][8][9]

Safety Considerations

This compound may cause skin and eye irritation, as well as respiratory irritation.[4] It is also classified as toxic to aquatic life with long-lasting effects.[1] Appropriate personal protective equipment should be used when handling this chemical, and it should be disposed of responsibly.[11] It is stable under normal conditions.[4] Incompatible materials include acids, acid chlorides, acid anhydrides, and oxidizing agents.[11]

References

- 1. This compound | C10H16O4 | CID 5271567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. PubChemLite - this compound (C10H16O4) [pubchemlite.lcsb.uni.lu]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. This compound | 2432-63-5 [chemnet.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. CN103288634A - A method for catalytic synthesis of diisopropyl maleate - Google Patents [patents.google.com]

- 11. capotchem.cn [capotchem.cn]

Unlocking Potential: A Technical Guide to the Research Applications of Dipropyl Maleate

For Researchers, Scientists, and Drug Development Professionals

Dipropyl maleate (B1232345), a diester of maleic acid, is a versatile organic compound with emerging potential across various scientific disciplines. While its structural analogs, such as diethyl and diisopropyl maleate, have been more extensively studied, dipropyl maleate presents unique physicochemical properties that warrant dedicated investigation. This technical guide provides an in-depth exploration of its core research applications, from polymer science and biomaterials to its role as a precursor in the synthesis of bioactive molecules. By presenting detailed experimental protocols, quantitative data, and illustrating key chemical transformations, this document aims to equip researchers with the foundational knowledge to harness the potential of this compound in their work.

Core Chemical Reactivity and Properties

This compound [C₁₀H₁₆O₄, CAS No: 2432-63-5] is a colorless liquid characterized by a carbon-carbon double bond conjugated with two carbonyl groups. This electron-deficient double bond is the primary site of its chemical reactivity, making it an excellent substrate for a variety of addition reactions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 200.23 g/mol | [1] |

| Molecular Formula | C₁₀H₁₆O₄ | [1] |

| Density | 1.024-1.031 g/cm³ | [2] |

| Boiling Point | 258.4°C at 760 mmHg | [2] |

| Flash Point | 119.6°C | [2] |

| IUPAC Name | dipropyl (Z)-but-2-enedioate | [1] |

Applications in Polymer Science and Biomaterials

The double bond in this compound allows it to act as a monomer in polymerization reactions, leading to the formation of polymers with tunable properties. Furthermore, its ability to act as a plasticizer makes it a candidate for modifying the mechanical properties of existing polymers, including those for biomedical use.

Monomer in Copolymer Synthesis

This compound can be incorporated into polymer chains via radical polymerization techniques to modify the physicochemical properties of the resulting materials.[3] Copolymers containing maleate esters have been explored for applications such as adhesives and coatings. The presence of the ester groups also offers a route for post-polymerization modification, which is particularly attractive for biomedical applications like drug delivery.[3]

Experimental Protocol: Free-Radical Solution Copolymerization of Vinyl Acetate (B1210297) and this compound

This protocol is adapted from established methods for analogous dialkyl maleates.[3]

Materials:

-

Vinyl acetate (VAc), purified

-

This compound (DPM)

-

Azobisisobutyronitrile (AIBN) as initiator

-

Chloroform as solvent

-

n-Hexane for precipitation

Procedure:

-

Monomer and Initiator Preparation: In a reaction flask, dissolve the desired molar ratio of vinyl acetate and this compound in chloroform. Add the AIBN initiator to the solution.

-

Degassing: To remove dissolved oxygen which can inhibit the reaction, purge the mixture with nitrogen gas for 20-30 minutes.

-

Polymerization: Under a nitrogen atmosphere, heat the reaction mixture to 60-70°C with continuous stirring. The reaction time will vary depending on the desired monomer conversion.

-

Termination and Purification: Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air. Precipitate the resulting copolymer by pouring the reaction mixture into n-hexane.

-

Collection: Collect the precipitated polymer by filtration and dry it under a vacuum until a constant weight is achieved.[3]

Reactive Plasticizer in Biomedical Polymers

Plasticizers are added to polymers to increase their flexibility and workability.[4] Maleate esters are known to be effective plasticizers for polymers like polyvinyl chloride (PVC).[4] In the context of medical-grade polymers, there is a significant interest in "reactive plasticizers" that can be covalently bound to the polymer matrix to prevent leaching, a critical issue for patient safety.[5] The double bond in this compound presents an opportunity for it to be integrated into the polymer backbone, potentially serving as a non-migrating plasticizer.

Table 2: Expected Effects of this compound as a Plasticizer in PVC (Extrapolated from Analogous Maleate Esters)

| Polymer Property | Expected Effect | Rationale | Reference |

| Glass Transition Temperature (Tg) | Significant Decrease | Increased free volume between polymer chains | [4] |

| Tensile Strength | Decrease | Reduced intermolecular forces | [4] |

| Elongation at Break | Significant Increase | Enhanced polymer chain mobility | [4] |

| Modulus of Elasticity | Decrease | Increased flexibility | [4] |

Experimental Protocol: Evaluation of Plasticizer Efficacy in PVC

This protocol provides a general workflow for characterizing the effect of a plasticizer on a polymer.

Materials:

-

Polyvinyl chloride (PVC) resin

-

This compound

-

Thermal stabilizer

-

Two-roll mill or similar melt-blending equipment

-

Compression molder

-

Tensile testing machine

-

Differential Scanning Calorimeter (DSC)

Procedure:

-

Formulation: Prepare different formulations of PVC with varying concentrations of this compound (e.g., 10, 20, 30 parts per hundred of resin). Include a control formulation with no plasticizer. Add a thermal stabilizer to all formulations.

-

Melt Blending: Process each formulation on a two-roll mill at a temperature suitable for PVC (e.g., 160-180°C) to ensure homogeneous mixing.

-

Sheet Preparation: Use a compression molder to press the blended material into sheets of uniform thickness.

-

Mechanical Testing: Cut dumbbell-shaped specimens from the sheets and perform tensile testing to determine tensile strength, elongation at break, and modulus of elasticity.

-

Thermal Analysis: Use DSC to determine the glass transition temperature (Tg) of each formulation.

Diagram: Experimental Workflow for Polymer Characterization

Caption: Workflow for evaluating the properties of plasticized polymers.

Synthetic Chemistry and Drug Development

The electrophilic nature of the double bond in this compound makes it a valuable building block in organic synthesis for the construction of more complex molecules, including pharmaceutical intermediates.

Michael Addition Reactions

This compound is an excellent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles (Michael donors).[1] This reaction is fundamental for forming carbon-carbon and carbon-heteroatom bonds.

Diagram: Michael Addition of a Thiol to this compound

Caption: Thia-Michael addition to this compound.

This reactivity is particularly relevant in bioconjugation, where maleimide (B117702) derivatives (which share the same reactive Michael acceptor moiety) are used to link drugs to antibodies or other biomolecules.[6] While less reactive than maleimides, the maleate double bond can react with biological nucleophiles such as the thiol group of cysteine residues in proteins.

Experimental Protocol: Aza-Michael Addition of Propylamine (B44156) to a Maleate Ester

This protocol is for the analogous diethyl maleate and is expected to be similar for this compound.

Materials:

-

Diethyl maleate (or this compound)

-

Propylamine

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask, mix the maleate ester (1.0 equivalent) and propylamine (1.0-1.2 equivalents) at room temperature.

-

Reaction: Stir the neat mixture for 45 minutes to 1 hour. The reaction is typically exothermic.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, remove any excess propylamine under reduced pressure. The resulting succinate (B1194679) product is often obtained in high purity. If necessary, purification can be achieved by silica (B1680970) gel column chromatography.[7]

Diels-Alder Reactions

As a dienophile, this compound can participate in [4+2] cycloaddition reactions with conjugated dienes to form six-membered rings.[8] This is a powerful tool in organic synthesis for building molecular complexity. The cis-geometry of the double bond in this compound is retained in the product, leading to a cis-substitution pattern in the newly formed cyclohexene (B86901) ring.[8]

Diagram: Diels-Alder Reaction of this compound with Cyclopentadiene (B3395910)

Caption: Diels-Alder cycloaddition with this compound.

Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene

This protocol is for the analogous diethyl maleate and is expected to be similar for this compound.

Materials:

-

Diethyl maleate (or this compound)

-

Freshly distilled cyclopentadiene

-

Solvent (e.g., toluene)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the maleate ester (1.0 equivalent) in the chosen solvent.

-

Addition of Diene: Slowly add the cyclopentadiene (1.1 equivalents) to the solution at room temperature with stirring.

-

Reaction: Stir the reaction mixture at room temperature or under gentle reflux until TLC analysis indicates the consumption of the limiting reagent.

-

Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration. Otherwise, the solvent can be removed under reduced pressure, and the product purified by chromatography or distillation.[8]

Biological Activity and Toxicological Considerations

The biological effects of this compound are not as well-documented as those of other phthalates and maleates. However, based on its chemical structure and the known activities of related compounds, several potential biological interactions can be inferred.

Glutathione (B108866) Depletion

Maleate esters, such as diethyl maleate, are known to be glutathione (GSH) depleting agents.[1][9] GSH is a critical intracellular antioxidant, and its depletion can lead to oxidative stress. This property makes maleate esters useful tools in toxicological research to study the effects of oxidative stress and the role of GSH in cellular defense mechanisms.[10] The mechanism of GSH depletion involves the Michael addition of the thiol group of GSH to the electron-deficient double bond of the maleate.

Diagram: Glutathione Depletion Signaling Pathway

Caption: Proposed pathway of this compound-induced oxidative stress.

Toxicological Profile

While specific toxicological data for this compound is limited, information on related short-chain maleic esters suggests they are generally of low acute toxicity.[11] However, they are considered to be skin sensitizers.[11] The GHS classification for this compound indicates that it is toxic to aquatic life with long-lasting effects.[12] As with other phthalate (B1215562) and maleate esters, there is ongoing research into their potential as endocrine disruptors and their effects on metabolic pathways. For example, dibutyl phthalate (a related compound) has been shown to affect lipid metabolism through the PPARα/SREBP-1c/FAS/GPAT/AMPK signaling pathway.[13] Further research is needed to determine if this compound has similar effects.

Conclusion

This compound is a reactive and versatile chemical with significant potential for research applications. Its utility as a monomer and a reactive plasticizer in polymer and biomaterial science, coupled with its role as a Michael acceptor and dienophile in the synthesis of complex organic molecules, provides a broad scope for future investigations. While much of the detailed experimental data is currently derived from its close analogs, the principles of its reactivity are well-established. This guide serves as a foundational resource to encourage and facilitate further exploration of this compound's unique properties and applications in academic and industrial research, particularly in the fields of drug development, materials science, and toxicology. Further direct studies on this compound are warranted to fully elucidate its specific characteristics and unlock its full potential.

References

- 1. Effect of diethylmaleate and other glutathione depletors on protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effect of glutathione depletion by diamide, diethyl maleate or buthione sulfoximine on the surface structure of mouse L-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Diethyl maleate, an in vivo chemical depletor of glutathione, affects the response of male and female rats to arsenic deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Toxic consequence of the abrupt depletion of glutathione in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glutathione Depletion and Stalwart Anticancer Activity of Metallotherapeutics Inducing Programmed Cell Death: Opening a New Window for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | C10H16O4 | CID 5271567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Effects of dibutyl phthalate on lipid metabolism in liver and hepatocytes based on PPARα/SREBP-1c/FAS/GPAT/AMPK signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Dipropyl Maleate: A Versatile Intermediate in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dipropyl maleate (B1232345), the diester of maleic acid and propanol, is a multifaceted intermediate in organic synthesis. Its chemical structure, characterized by a reactive carbon-carbon double bond activated by two flanking electron-withdrawing ester groups, makes it a valuable precursor for a variety of chemical transformations. This guide provides a comprehensive overview of the synthesis, properties, and key applications of dipropyl maleate, with a focus on its utility in constructing complex molecular architectures relevant to the fine chemical and pharmaceutical industries.

Physicochemical and Spectroscopic Properties

This compound is a colorless liquid with a molecular formula of C₁₀H₁₆O₄ and a molecular weight of 200.23 g/mol .[1][2] A summary of its key physical and spectroscopic properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₆O₄[1] |

| Molecular Weight | 200.23 g/mol [1] |

| CAS Number | 2432-63-5[1] |

| Appearance | Colorless liquid |

| Boiling Point | 258.4°C at 760 mmHg[3] |

| Density | ~1.031 g/cm³[3] |

| Refractive Index | ~1.448[3] |

Table 2: Spectroscopic Data for this compound

| ¹H NMR (CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.2 | Singlet | 2H | Olefinic Protons (-CH=CH-) | |

| ~4.1 | Triplet | 4H | Methylene Protons (-O-CH₂-) | |

| ~1.7 | Sextet | 4H | Methylene Protons (-CH₂-CH₃) | |

| ~0.9 | Triplet | 6H | Methyl Protons (-CH₃) | |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ) ppm | Assignment | ||

| ~165 | Carbonyl Carbon (-C=O) | |||

| ~130 | Olefinic Carbon (-CH=CH-) | |||

| ~66 | Methylene Carbon (-O-CH₂-) | |||

| ~22 | Methylene Carbon (-CH₂-CH₃) | |||

| ~10 | Methyl Carbon (-CH₃) | |||

| IR (Liquid Film) | Wavenumber (cm⁻¹) | Assignment | ||

| ~2970 | C-H stretch (alkane) | |||

| ~1730 | C=O stretch (ester) | |||

| ~1645 | C=C stretch (alkene) | |||

| ~1160 | C-O stretch (ester) |

Synthesis of this compound

This compound is typically synthesized via the Fischer esterification of maleic anhydride (B1165640) or maleic acid with n-propanol, catalyzed by a strong acid.

Experimental Protocol: Synthesis of this compound

Materials:

-

Maleic anhydride

-

n-Propanol

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add maleic anhydride and an excess of n-propanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove excess n-propanol.

-

The crude this compound is then purified by vacuum distillation to yield the final product.

Applications in Organic Synthesis

Diels-Alder Reactions

This compound, as an electron-deficient alkene, serves as a competent dienophile in [4+2] cycloaddition reactions, providing access to a variety of substituted cyclohexene (B86901) derivatives. These cyclic structures are valuable scaffolds in the synthesis of natural products and pharmaceuticals. While specific quantitative data for this compound in Diels-Alder reactions is not extensively reported, general protocols can be adapted from reactions with analogous maleate esters.

Experimental Protocol: General Diels-Alder Reaction with this compound

Materials:

-

This compound

-

Diene (e.g., furan, cyclopentadiene)

-

Solvent (e.g., toluene, xylene)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in an appropriate solvent.

-

Add the diene to the solution. For highly reactive dienes like cyclopentadiene, the reaction may proceed at room temperature. For less reactive dienes, heating is required.

-

Monitor the reaction by TLC. The reaction time can vary from a few hours to several days depending on the reactivity of the diene.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by column chromatography or recrystallization to yield the Diels-Alder adduct.

Michael Addition Reactions

The electron-deficient double bond of this compound makes it an excellent Michael acceptor for the 1,4-conjugate addition of a wide range of nucleophiles. This reaction is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, leading to functionalized succinate (B1194679) derivatives.

Experimental Protocol: Thiol-Michael Addition to this compound

Materials:

-

This compound

-

Thiol (e.g., thiophenol, benzyl (B1604629) thiol)

-

Base catalyst (e.g., triethylamine, DBU)

-

Solvent (e.g., THF, acetonitrile)

Procedure:

-

To a solution of this compound in a suitable solvent, add the thiol.

-

Add a catalytic amount of a base to the stirred solution at room temperature.

-

The reaction is typically rapid and can be monitored by TLC.

-

After completion, the reaction mixture is worked up by washing with water and brine.

-

The organic layer is dried, and the solvent is evaporated to give the crude product, which can be purified by column chromatography.

Polymerization

This compound can be used as a comonomer in polymerization reactions to modify the properties of the resulting polymers. While it has a low tendency for homopolymerization, it readily copolymerizes with electron-rich monomers such as vinyl acetate (B1210297) and styrene. The resulting copolymers have applications as adhesives, coatings, and plasticizers.

Experimental Protocol: Free-Radical Solution Copolymerization of Vinyl Acetate and this compound

Materials:

-

Vinyl acetate (VAc), purified

-

This compound (DPM)

-

2,2'-Azobisisobutyronitrile (AIBN), recrystallized

-

Solvent (e.g., chloroform)

-

Nitrogen gas

Procedure:

-

In a reaction flask, dissolve the desired molar ratio of vinyl acetate and this compound in the chosen solvent.

-

Add the initiator, AIBN, to the monomer solution.

-

Purge the reaction mixture with nitrogen gas for 20-30 minutes to remove dissolved oxygen.

-

Heat the reaction mixture to 60-70°C under a nitrogen atmosphere with continuous stirring.

-

After the desired reaction time, terminate the polymerization by cooling the flask and exposing the solution to air.

-

Precipitate the copolymer by pouring the reaction mixture into a non-solvent (e.g., n-hexane).

-

Collect the precipitated polymer by filtration and dry it under vacuum.

Applications in Fine Chemical and Pharmaceutical Industries

While direct incorporation of the this compound structure into final drug products is not widely documented, its utility lies in its role as a versatile building block for more complex pharmaceutical intermediates. The functionalized succinate derivatives produced from Michael additions, for example, are common motifs in biologically active molecules.

Furthermore, the broader class of maleates is significant in pharmaceutical formulations. Maleic acid is used to form stable and water-soluble salts of basic drugs, enhancing their bioavailability and shelf-life.[4][5]

In the fine chemical industry, this compound finds application as a plasticizer for polymers like PVC, improving their flexibility and processability.[6] It is also used in agrochemical formulations as an inert ingredient, acting as a solvent or adjuvant to enhance the efficacy of the active pesticide.[7]

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its ability to participate in a range of powerful chemical transformations, including Diels-Alder reactions, Michael additions, and copolymerizations, makes it a key building block for the construction of diverse and complex molecular architectures. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the chemical and pharmaceutical sciences to explore the full synthetic potential of this important compound.

References

- 1. This compound | C10H16O4 | CID 5271567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. This compound | 2432-63-5 [chemicalbook.com]

- 4. U.S. Patent for Synthetic route to dronabinol Patent (Patent # 7,323,576 issued January 29, 2008) - Justia Patents Search [patents.justia.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. DIPROPYL MALONATE(1117-19-7) 1H NMR spectrum [chemicalbook.com]

- 7. A review on the syntheses of Dronabinol and Epidiolex as classical cannabinoids with various biological activities including those against SARS-COV2 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Miscibility of Dipropyl Maleate in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and miscibility of dipropyl maleate (B1232345), a significant compound in various industrial and pharmaceutical applications. Due to the limited availability of direct quantitative data for dipropyl maleate, this document synthesizes information from structurally analogous dialkyl maleates, namely diethyl maleate and dibutyl maleate, to project a reliable solubility and miscibility profile. Furthermore, this guide presents detailed experimental protocols for the precise determination of these properties, empowering researchers to generate accurate data for their specific applications. Included are clear data tables for qualitative and estimated quantitative solubility, alongside visual workflows for the prescribed experimental procedures.

Introduction to this compound

This compound (C₁₀H₁₆O₄) is the dipropyl ester of maleic acid. Its molecular structure, characterized by a cis-carbon-carbon double bond and two propyl ester functionalities, dictates its physicochemical properties, including its interactions with various solvents. An understanding of its solubility and miscibility is critical for its effective use in polymerization, as a plasticizer, and in the formulation of drug delivery systems.

Solubility Profile

Qualitative Solubility

Based on the principle of "like dissolves like," this compound, a relatively nonpolar ester, is expected to be soluble in common organic solvents and poorly soluble in highly polar solvents like water. Data from diethyl maleate and dibutyl maleate support this, showing good solubility in alcohols, ethers, and ketones, and limited solubility in water.[1][2]

Quantitative Solubility Data (Estimated)

The following table summarizes the expected solubility of this compound in a variety of common solvents. The quantitative values for organic solvents are largely inferred as "miscible," a common characteristic for similar liquid esters.[1][3] The water solubility is an estimation based on structurally related compounds.

| Solvent Class | Solvent Example | Expected Solubility | Rationale/References |

| Polar Protic | Water | Slightly Soluble (estimated < 2 g/L at 20°C) | Diethyl maleate has a water solubility of 14 g/L at 30°C.[4] As the alkyl chain length increases to propyl, a decrease in water solubility is expected. Dibutyl maleate is described as slightly miscible with water.[1] |

| Methanol | Miscible | Dibutyl maleate is miscible with methanol.[1][3] | |

| Ethanol | Miscible | Diethyl maleate is miscible with ethanol.[2][5] Dibutyl maleate is also miscible with ethanol.[1][3] | |

| Polar Aprotic | Acetone | Miscible | Dibutyl maleate is miscible with acetone.[1][3] |

| Acetonitrile | Soluble to Miscible | General solubility of esters in polar aprotic solvents. | |

| Dimethyl Sulfoxide (DMSO) | Soluble to Miscible | General solubility of esters in polar aprotic solvents. | |

| Ethyl Acetate | Miscible | Esters are generally miscible with other esters. | |

| Nonpolar | Toluene | Miscible | Dibutyl maleate is miscible with toluene.[1][3] |

| Hexane | Soluble | Dibutyl maleate is described as immiscible with aliphatic hydrocarbons, suggesting that this compound may have limited, but still present, solubility in hexane.[1] | |

| Diethyl Ether | Miscible | Diethyl maleate is miscible with ether.[2][5] Dibutyl maleate is also miscible with diethyl ether.[1][3] |

Miscibility Profile